5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione
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Overview
Description
5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione is a cyclic organic compound characterized by the presence of two fluorine atoms and a furan ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentadiene and fluorinated reagents.
Cyclization Reaction: The cyclopentadiene undergoes a cyclization reaction with a fluorinated reagent under controlled conditions to form the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclization and fluorination reactions efficiently.
Optimized Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Implementing purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways: It may modulate biochemical pathways, leading to changes in cellular processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5,5-dichloro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione
- 5,5-dibromo-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione
- 5,5-diiodo-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione
Uniqueness
5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring high reactivity and specificity.
Properties
CAS No. |
2680539-69-7 |
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Molecular Formula |
C7H4F2O3 |
Molecular Weight |
174.10 g/mol |
IUPAC Name |
5,5-difluoro-4,6-dihydrocyclopenta[c]furan-1,3-dione |
InChI |
InChI=1S/C7H4F2O3/c8-7(9)1-3-4(2-7)6(11)12-5(3)10/h1-2H2 |
InChI Key |
DSJPYBMKIDODDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC1(F)F)C(=O)OC2=O |
Purity |
95 |
Origin of Product |
United States |
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